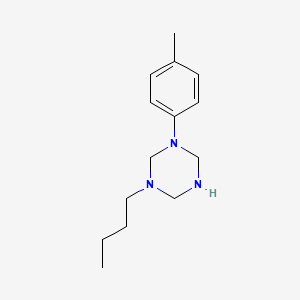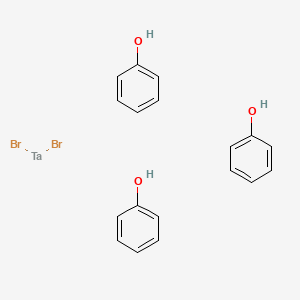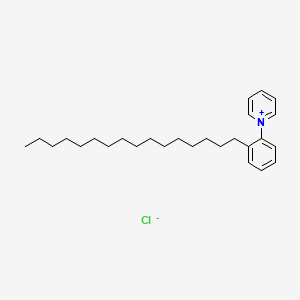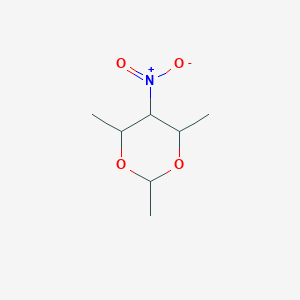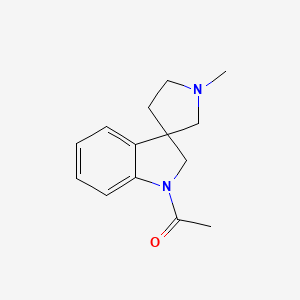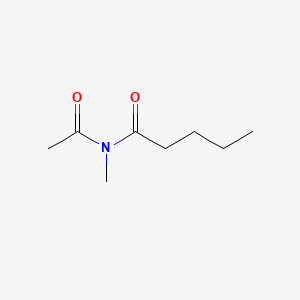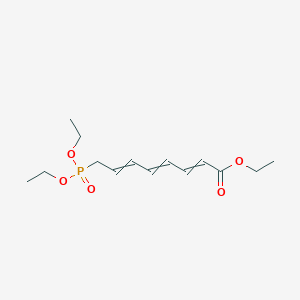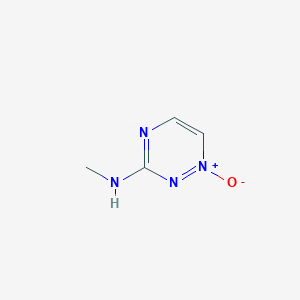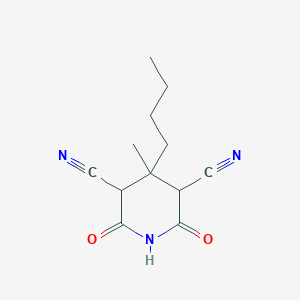
5-Chloro-3-(chloromethyl)-8-methoxy-1,2-dihydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(chloromethyl)-8-methoxy-1,2-dihydronaphthalene is an organic compound with a complex structure that includes a naphthalene ring system substituted with chlorine and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(chloromethyl)-8-methoxy-1,2-dihydronaphthalene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the chlorination of a naphthalene derivative followed by methoxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxylation can be achieved using methanol in the presence of a base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-(chloromethyl)-8-methoxy-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove chlorine atoms or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other oxygenated compounds .
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-(chloromethyl)-8-methoxy-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(chloromethyl)-8-methoxy-1,2-dihydronaphthalene involves its interaction with specific molecular targets. The chlorine and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-3-(chloromethyl)-1,2-dihydronaphthalene: Lacks the methoxy group, which can affect its reactivity and applications.
8-Methoxy-1,2-dihydronaphthalene: Lacks the chlorine substituents, leading to different chemical properties.
3-(Chloromethyl)-8-methoxy-1,2-dihydronaphthalene: Similar structure but with different substitution patterns.
Uniqueness
The combination of these substituents allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
63214-52-8 |
|---|---|
Molekularformel |
C12H12Cl2O |
Molekulargewicht |
243.13 g/mol |
IUPAC-Name |
5-chloro-3-(chloromethyl)-8-methoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C12H12Cl2O/c1-15-12-5-4-11(14)10-6-8(7-13)2-3-9(10)12/h4-6H,2-3,7H2,1H3 |
InChI-Schlüssel |
ZBOJAVQGTKKXDN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2CCC(=CC2=C(C=C1)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



